2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a chromenone core, which is known for its diverse biological activities, and an acetamide group, which can enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative and a cyanoacetamide under basic conditions.
Functionalization of the Chromenone Core: The chromenone core is then functionalized by introducing an amino group at the 2-position and a cyano group at the 3-position through nucleophilic substitution reactions.
Coupling with Phenoxy Group: The functionalized chromenone is then coupled with a 2-methoxyphenol derivative through an etherification reaction.
Introduction of the Acetamide Group: Finally, the acetamide group is introduced by reacting the intermediate with 2,5-dimethylaniline and acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and nitroso derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Oxides and nitroso derivatives.
Reduction: Amines and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
In biological research, the compound’s potential bioactivity can be explored. The chromenone core is known for its anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound can be investigated for its therapeutic potential. Its structural features suggest it may interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide likely involves interactions with multiple molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The acetamide group can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)acetamide: Lacks the methoxy and dimethylphenyl groups.
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)acetamide: Lacks the dimethylphenyl group.
Uniqueness
The presence of the methoxy and dimethylphenyl groups in 2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide enhances its chemical stability, bioactivity, and potential for further functionalization compared to similar compounds.
Properties
Molecular Formula |
C27H27N3O5 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-2-methoxyphenoxy]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O5/c1-15-7-8-16(2)19(11-15)30-24(32)14-34-21-10-9-17(12-23(21)33-3)25-18(13-28)27(29)35-22-6-4-5-20(31)26(22)25/h7-12,25H,4-6,14,29H2,1-3H3,(H,30,32) |
InChI Key |
LFGSQCHAWWEHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC |
Origin of Product |
United States |
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